molecular formula C11H14ClN3 B14882602 4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine

4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14882602
M. Wt: 223.70 g/mol
InChI Key: OQAFNHSMMRWBHD-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the chloromethylation of a pyrazolo[3,4-b]pyridine derivative. One common method involves the reaction of 4-methylpyrazolo[3,4-b]pyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.

    Industrial Applications: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)pyridine: A simpler analog that lacks the pyrazolo ring.

    1-isopropyl-6-methylpyrazolo[3,4-b]pyridine: Similar structure but without the chloromethyl group.

    4-(bromomethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine: A brominated analog with similar reactivity.

Uniqueness

4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the chloromethyl group and the pyrazolo[3,4-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

4-(chloromethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H14ClN3/c1-7(2)15-11-10(6-13-15)9(5-12)4-8(3)14-11/h4,6-7H,5H2,1-3H3

InChI Key

OQAFNHSMMRWBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)CCl

Origin of Product

United States

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